2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid
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Overview
Description
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of nucleophilic addition followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors and their cytotoxic activities against various cancer cell lines.
Uniqueness
2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and interactions with molecular targets .
Properties
CAS No. |
506429-35-2 |
---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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